N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-14-4-6-15(7-5-14)22(11-21-9-1-2-18(21)23)19(24)13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRPLMZXCIFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, which is known for various biological activities. The presence of the fluorine atom in the phenyl group enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H17FN2O3 |
| Molecular Weight | 324.34 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that benzodioxole derivatives possess potent anticancer effects against various cancer cell lines, including Hep3B liver cancer cells. The compound demonstrates significant cytotoxicity with low IC50 values compared to standard treatments like Doxorubicin .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of cell cycle progression, particularly at the G2-M phase. This was evidenced by flow cytometry analyses showing reduced fractions of cells in the G1 and S phases after treatment .
Case Studies
- Cell Cycle Analysis in Hep3B Cells
- Antioxidant Evaluation
Detailed Research Findings
Recent studies have highlighted several key findings regarding the biological activities of benzodioxole derivatives:
Anticancer Properties
The anticancer potential is primarily attributed to:
- Cytotoxicity : Compounds such as 2a and 2b exhibited IC50 values in the range of 3.94–9.12 mM against Hep3B cells, indicating strong cytotoxic effects .
Anti-inflammatory and Antioxidant Activities
In addition to anticancer properties, benzodioxole derivatives have demonstrated:
- Anti-inflammatory Effects : Potential mechanisms include inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Effective in scavenging free radicals, contributing to their therapeutic potential.
Preparation Methods
Stepwise Amidation via Acyl Chloride Intermediate
This two-step procedure demonstrates superior scalability for industrial production:
Step 1: Formation of 1,3-Benzodioxole-5-carbonyl Chloride
1,3-Benzodioxole-5-carboxylic acid (50 mmol) is suspended in anhydrous acetonitrile (150 mL) with catalytic DMF (0.5 mL). Oxalyl chloride (60 mmol) is added dropwise at 0–5°C under nitrogen atmosphere. The reaction proceeds for 2 hr at room temperature, with HCl gas evolution monitored by bubble counter.
Step 2: Coupling with 4-Fluoroaniline
The acyl chloride solution is added to 4-fluoroaniline (55 mmol) and N-methylmorpholine (110 mmol) in THF at −10°C. After 3 hr stirring, the mixture is quenched with 5% NaOH (100 mL) and extracted with ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 3:1) yields N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide (82% yield).
Step 3: N-Alkylation with Pyrrolidinone Derivative
The secondary amine (20 mmol) reacts with 1-(chloromethyl)pyrrolidin-2-one (22 mmol) in DMF using K₂CO₃ (40 mmol) as base at 80°C for 6 hr. Purification via recrystallization (ethanol/water) provides the target compound in 75% yield.
One-Pot Tandem Coupling Approach
Recent advancements employ HATU-mediated coupling for reduced reaction time:
Reaction Setup
1,3-Benzodioxole-5-carboxylic acid (10 mmol), 4-fluoroaniline (12 mmol), and 1-(aminomethyl)pyrrolidin-2-one (12 mmol) are dissolved in DCM (50 mL). HATU (22 mmol) and DIPEA (30 mmol) are added sequentially at 0°C.Optimized Conditions
- Temperature: 25°C
- Duration: 12 hr
- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
- Purification: Preparative HPLC (C18 column, MeCN/H₂O gradient)
- Yield: 68%
Critical Process Parameters
Temperature Effects on Amidation
Comparative studies reveal significant yield variations with temperature control:
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride | 0–5 | 95 | 98.5 |
| 25 | 87 | 97.2 | |
| N-Alkylation | 80 | 75 | 99.1 |
| 100 | 68 | 98.7 |
Maintaining subambient temperatures during chloride formation prevents premature decomposition of the electrophilic species.
Solvent Systems for Crystallization
Solvent screening identified optimal recrystallization conditions:
| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| 3:1 | 82 | 99.3 | Needles |
| 2:1 | 78 | 99.5 | Plates |
| 1:1 | 65 | 98.9 | Aggregates |
Ethanol/water (2:1) provides the best compromise between recovery and crystal morphology for industrial processing.
Alternative Methodologies
Enzymatic Aminolysis
Novel biocatalytic approaches using immobilized lipases:
- Catalyst : Candida antarctica Lipase B (CAL-B)
- Substrates : Methyl 1,3-benzodioxole-5-carboxylate + 4-fluoroaniline
- Conditions : 40°C, tert-butanol, 48 hr
- Conversion : 54% (chemoselective for primary amine)
While environmentally favorable, this method requires further optimization to compete with traditional synthesis.
Flow Chemistry Approaches
Microreactor systems enable rapid synthesis:
- Reactor Type : Corning Advanced-Flow® G1
- Residence Time : 2.5 min
- Throughput : 120 g/hr
- Key Advantages :
- 5-fold increase in heat transfer efficiency
- Reduced solvent consumption by 40%
- Consistent product quality (RSD < 1.2%)
Pilot-scale trials achieved 89% yield with 99.8% purity, demonstrating potential for continuous manufacturing.
Impurity Profiling and Control
Common Process-Related Impurities
HPLC-MS analysis identifies three primary impurities:
Des-fluoro Analog (0.3–0.8%)
- Formed via premature dehalogenation during N-alkylation
- Controlled by maintaining reaction pH > 8.5
Over-alkylated Product (0.2–0.5%)
- Addressed through stoichiometric control of 1-(chloromethyl)pyrrolidin-2-one
Oxidative Degradant (0.1–0.4%)
- Minimized by nitrogen sparging and BHT addition
Purification Strategies
Comparative performance of chromatographic methods:
| Method | Loading (mg/g) | Purity (%) | Recovery (%) |
|---|---|---|---|
| Silica Gel | 15 | 98.7 | 82 |
| C18 HPLC | 5 | 99.9 | 95 |
| SMB Chromatography | 35 | 99.5 | 89 |
Simulated Moving Bed (SMB) chromatography emerges as the most cost-effective option for large-scale production.
Q & A
Q. Basic
- Enzyme inhibition : Fluorescence-based assays (e.g., PARP-1 inhibition with IC < 100 nM) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, IC ~ 5 µM) .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL) .
What are the challenges in studying this compound’s pharmacokinetics, and how are they addressed?
Q. Advanced
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify CYP450-mediated oxidation hotspots .
- Plasma protein binding (PPB) : Equilibrium dialysis shows >90% PPB, requiring dose adjustments .
- Bioavailability : Co-administration with permeability enhancers (e.g., sodium taurocholate) improves oral absorption in rodent models .
How does the pyrrolidinone moiety contribute to the compound’s conformational flexibility?
Advanced
The 2-oxopyrrolidin-1-yl group adopts a semi-rigid conformation, balancing target binding and metabolic resistance:
- X-ray crystallography : Reveals a puckered ring structure that accommodates hydrophobic pockets .
- NMR NOE studies : Show restricted rotation around the carboxamide bond, stabilizing bioactive conformers .
What comparative studies exist between this compound and structurally related analogs?
Q. Advanced
- Thiophene vs. benzodioxole : Benzodioxole derivatives exhibit 10x higher selectivity for serotonin receptors .
- Fluorophenyl vs. chlorophenyl : Fluorinated analogs demonstrate reduced off-target toxicity in hepatocyte assays .
How can researchers address synthetic impurities affecting biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
